![molecular formula C23H34O5 B14122886 (1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14122886.png)
(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Hydroxypregn-4-ene-3,20-dione acetate is a synthetic steroidal compound derived from 17-hydroxyprogesterone. It is commonly used in various scientific and medical applications due to its unique chemical properties and biological activities .
Métodos De Preparación
The synthesis of 17-hydroxypregn-4-ene-3,20-dione acetate typically involves multiple steps. One common method starts with 16,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). This compound undergoes hydrogen bromide addition to form a brominated intermediate, which is then catalytically hydrogenated to remove the bromine, yielding 17α-hydroxypregn-4-ene-3,20-dione (17α-hydroxyprogesterone). The final step involves acetylation of the hydroxyl groups at positions 3 and 17, followed by partial hydrolysis to produce 17-hydroxypregn-4-ene-3,20-dione acetate .
Análisis De Reacciones Químicas
17-Hydroxypregn-4-ene-3,20-dione acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group at position 17 to a ketone, forming 17-oxopregn-4-ene-3,20-dione.
Reduction: Reduction of the ketone groups at positions 3 and 20 can yield the corresponding alcohols.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
17-Hydroxypregn-4-ene-3,20-dione acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in steroid hormone biosynthesis and metabolism.
Medicine: It is used in the development of pharmaceuticals, particularly in hormone replacement therapy and contraceptives.
Industry: The compound is utilized in the production of various steroid-based products
Mecanismo De Acción
The mechanism of action of 17-hydroxypregn-4-ene-3,20-dione acetate involves binding to specific steroid hormone receptors in target tissues. This binding activates or inhibits the transcription of specific genes, leading to various physiological effects. The compound primarily targets progesterone receptors in the uterus, ovaries, and central nervous system, modulating reproductive and metabolic processes .
Comparación Con Compuestos Similares
17-Hydroxypregn-4-ene-3,20-dione acetate is similar to other steroidal compounds such as:
17α-Hydroxyprogesterone: Shares a similar structure but lacks the acetate group.
6alpha-Fluoro-17-hydroxypregn-4-ene-3,20-dione acetate: Contains a fluorine atom at position 6, which alters its biological activity.
21-Hydroxyprogesterone: Has a hydroxyl group at position 21 instead of 17.
The uniqueness of 17-hydroxypregn-4-ene-3,20-dione acetate lies in its specific acetylation pattern, which influences its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
acetic acid;(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3.C2H4O2/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3;1-2(3)4/h12,16-18,24H,4-11H2,1-3H3;1H3,(H,3,4)/t16-,17+,18+,19+,20+,21+;/m1./s1 |
Clave InChI |
DUUHSKKHUZQRDD-LJTAFKSDSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O.CC(=O)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


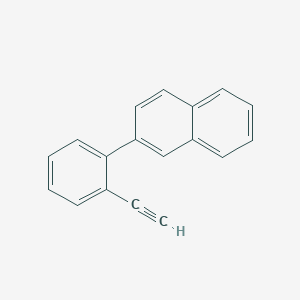
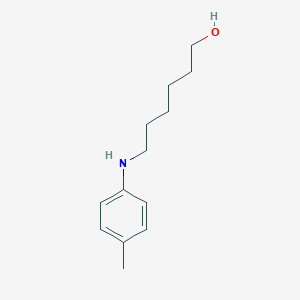
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)
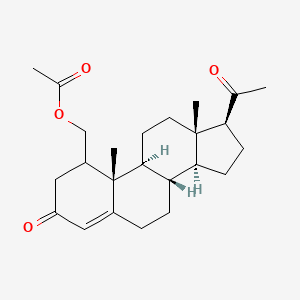
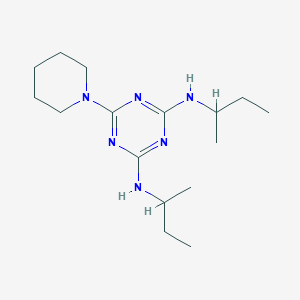
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)


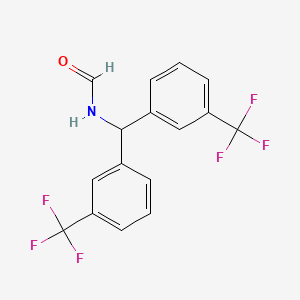
![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
![Ethyl 3-[3-(Aminomethyl)Phenyl]-2-Methylpropanoate Hydrochloride](/img/structure/B14122882.png)
acetic acid](/img/structure/B14122894.png)
